molecular formula C13H14OS B13096475 Cyclopentyl2-thiomethylphenylketone

Cyclopentyl2-thiomethylphenylketone

Cat. No.: B13096475
M. Wt: 218.32 g/mol
InChI Key: JGONHROPFUCTPN-UHFFFAOYSA-N
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Description

Cyclopentyl2-thiomethylphenylketone, also known as cyclopentyl [2-(methylsulfanyl)phenyl]methanone, is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.34 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl2-thiomethylphenylketone typically involves the reaction of cyclopentanone with 2-thiomethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl2-thiomethylphenylketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentyl2-thiomethylphenylketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl2-thiomethylphenylketone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Cyclopentyl2-thiomethylphenylketone can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(cyclopentanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C13H14OS/c14-13(10-5-1-2-6-10)12-8-4-3-7-11(12)9-15/h3-4,7-10H,1-2,5-6H2

InChI Key

JGONHROPFUCTPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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